Rengynic acid

Description

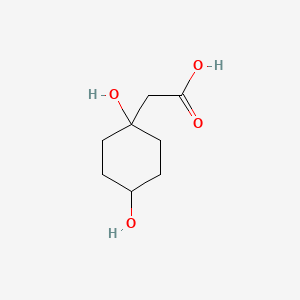

Structure

3D Structure

Properties

IUPAC Name |

2-(1,4-dihydroxycyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDVONJKFJRQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rengynic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rengynic acid is a novel natural product first identified in 2002. Isolated from the seeds of the traditional Chinese medicinal plant Forsythia suspensa (Thunb.) Vahl, it has demonstrated notable antiviral properties, particularly against the human Respiratory Syncytial Virus (RSV). This document provides a detailed overview of the discovery, origin, and currently understood biological activities of this compound. It includes a summary of its physicochemical properties, a generalized experimental protocol for its isolation and antiviral evaluation based on available literature for similar compounds, and a proposed mechanism of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

**2.0 Discovery and Origin

This compound was first discovered and named by Guo-Gang Zhang and colleagues in 2002.[1] It was isolated from the seeds of Forsythia suspensa, a plant widely used in traditional Chinese medicine for its anti-inflammatory and antimicrobial properties. The structure of this compound was elucidated as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid through spectroscopic analysis, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) (¹H-NMR and ¹³C-NMR).[1]

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 2-(1,4-dihydroxycyclohexyl)acetic acid | [2] |

| Molecular Formula | C₈H₁₄O₄ | [3] |

| Molecular Weight | 174.2 g/mol | [3] |

| CAS Number | 517883-38-4 | |

| Natural Source | Seeds of Forsythia suspensa (Thunb.) Vahl | |

| Reported Purity | ≥98% (Commercially available) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage | Desiccate at -20°C |

Biological Activity: Antiviral Effects Against RSV

The initial discovery of this compound highlighted its potent antiviral effect against the Respiratory Syncytial Virus (RSV) in vitro. This was determined using cell morphology methods to assess the inhibition of the virus-induced cytopathic effect (CPE). While the original publication does not provide quantitative data such as IC50 values, the observed potent activity suggests that this compound is a promising candidate for further antiviral drug development.

Experimental Protocols

Detailed experimental protocols for the isolation and specific antiviral assays of this compound are not extensively detailed in the publicly available literature. However, based on general methods for isolating natural products from Forsythia suspensa and standard antiviral assays, the following generalized protocols are provided for reference.

Generalized Isolation and Purification Protocol

This protocol is a composite of standard methods for extracting and isolating compounds from Forsythia suspensa.

-

Extraction:

-

Air-dried and powdered seeds of Forsythia suspensa are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

-

The extraction is typically repeated multiple times to ensure a comprehensive yield.

-

The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The antiviral activity of each fraction is tested to identify the fraction containing the active compound(s).

-

-

Chromatographic Purification:

-

The active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate or chloroform and methanol.

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

Fractions showing similar TLC profiles are combined.

-

-

Final Purification:

-

Further purification of the active fractions is achieved through repeated column chromatography, including Sephadex LH-20 chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods such as MS, ¹H-NMR, and ¹³C-NMR.

-

Antiviral Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay

This is a generalized protocol for assessing the in vitro antiviral activity of a compound against RSV.

-

Cell Culture:

-

Human epithelial type-2 (HEp-2) cells or another suitable cell line are cultured in 96-well plates in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

The cells are incubated at 37°C in a humidified atmosphere with 5% CO₂ until a confluent monolayer is formed.

-

-

Virus Propagation:

-

RSV is propagated in a suitable cell line, and the viral titer is determined, typically as the 50% tissue culture infectious dose (TCID₅₀).

-

-

CPE Inhibition Assay:

-

The cell culture medium is removed from the 96-well plates containing the confluent cell monolayers.

-

Serial dilutions of this compound are added to the wells.

-

A suspension of RSV at a predetermined multiplicity of infection (MOI) is then added to the wells.

-

Control wells include cells with no virus (cell control), cells with virus but no compound (virus control), and cells with a known antiviral drug (positive control).

-

The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 3-5 days).

-

-

Data Analysis:

-

The cytopathic effect is observed and scored microscopically.

-

Alternatively, cell viability can be quantified using methods such as the MTT assay or Neutral Red uptake assay.

-

The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of this compound that reduces the cytopathic effect by 50% compared to the virus control.

-

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's anti-RSV activity has not been elucidated. However, studies on other antiviral compounds isolated from Forsythia suspensa suggest that they can interfere with viral replication and modulate host immune responses. For instance, some constituents of Forsythia suspensa have been shown to inhibit the PI3K/AKT signaling pathway, which is known to be involved in RSV replication.

Based on this, a hypothetical mechanism for this compound could involve the modulation of host cell signaling pathways that are crucial for RSV replication.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the PI3K/AKT pathway by this compound.

Experimental Workflow for Mechanism of Action Studies

Caption: Workflow for investigating the mechanism of action of this compound.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of novel antiviral therapies against RSV. Its natural origin and potent in vitro activity warrant further investigation. Future research should focus on:

-

Quantitative Antiviral Assays: Determining the IC₅₀ and CC₅₀ (50% cytotoxic concentration) values to establish a selectivity index.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in animal models of RSV infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its antiviral activity and pharmacokinetic properties.

References

Whitepaper: Isolation of Rengyonic Acid and Other Acidic Compounds from Forsythia suspensa

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine, is a rich source of diverse bioactive compounds. This technical guide addresses the isolation of rengyonic acid from Forsythia suspensa. Currently, there is a notable lack of specific scientific literature detailing the isolation and biological activity of a compound explicitly named "rengyonic acid" from this plant. However, various other organic acids and related compounds have been successfully isolated and characterized. This whitepaper provides a comprehensive overview of the methodologies applicable to the extraction, isolation, and purification of acidic constituents from Forsythia suspensa, which could be adapted for the investigation of novel or lesser-known compounds like rengyonic acid. The document details established experimental protocols, presents quantitative data for analogous compounds, and illustrates relevant workflows and potential signaling pathways.

Introduction to Rengyonic Acid and Forsythia suspensa

Forsythia suspensa is a well-documented source of various chemical constituents, including phenylethanoid glycosides, lignans, flavonoids, and triterpenoids. While the user's query specifically concerns "rengyonic acid," extensive literature searches have not yielded specific protocols for its isolation from Forsythia suspensa. A compound with the CAS number 517883-38-4 is listed by some chemical suppliers as rengynic acid, with a molecular formula of C8H14O4 and a molecular weight of 174.2. This molecular formula corresponds to that of suberic acid (octanedioic acid), a dicarboxylic acid found in some plants. However, no peer-reviewed studies detailing the isolation of a compound named rengyonic acid from Forsythia suspensa were identified. One study did mention the presence of "rengyosides A, B, and C" in the plant.[1] It is plausible that "rengyonic acid" could be a derivative of these rengyosides, a rare metabolite, or a compound known by another name.

Given the absence of direct data, this guide will focus on the general principles and established methods for the isolation of acidic compounds from Forsythia suspensa, providing a framework for researchers to develop a protocol for novel or uncharacterized acids.

General Methodology for Isolation of Acidic Compounds from Forsythia suspensa

The isolation of acidic compounds from plant matrices typically involves a multi-step process encompassing extraction, fractionation, and purification. The following sections detail a generalized workflow that can be adapted for the isolation of organic acids from Forsythia suspensa.

Extraction

The initial step involves extracting the desired compounds from the plant material. Methanol is a common solvent for the extraction of a broad range of compounds from Forsythia suspensa.[2]

Experimental Protocol: Methanol Extraction

-

Plant Material Preparation: Air-dry the fruits or leaves of Forsythia suspensa and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material (1 kg) in methanol (10 L) overnight at room temperature.[2] Following maceration, subject the mixture to supersonic extraction for 20 minutes.

-

Filtration and Concentration: Filter the extract and repeat the extraction process on the residue to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

The crude extract can be fractionated to separate compounds based on their polarity. Liquid-liquid partitioning is a common technique for this purpose.

Experimental Protocol: Liquid-Liquid Partitioning

-

Solvent Partitioning: Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Fraction Collection: Collect the different solvent fractions. Acidic compounds are expected to be present in the more polar fractions, such as ethyl acetate and water.

Purification

The fractions containing the target compounds are then subjected to various chromatographic techniques for purification.

Experimental Protocol: Chromatographic Purification

-

Column Chromatography: Subject the desired fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel. Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase tailored to the properties of the target acid. A common mobile phase for separating phenolic acids is a gradient of methanol and water containing a small amount of acid (e.g., 0.01 M KH2PO4, pH 3.2) to suppress ionization.[2]

Quantitative Data for Representative Compounds from Forsythia suspensa

While specific quantitative data for rengyonic acid is unavailable, the following table summarizes the extraction yields and analytical parameters for other well-characterized compounds from Forsythia suspensa. This data can serve as a benchmark for developing and evaluating an isolation protocol for other acidic compounds.

| Compound | Plant Part | Extraction Method | Analytical Method | Yield/Concentration Range | Reference |

| Caffeic acid | Fruits and Leaves | Methanol extraction, supersonic | HPLC-UV | Not specified | [2] |

| Forsythoside A | Fruits and Leaves | Methanol extraction, supersonic | HPLC-UV | Not specified | |

| Rutin | Fruits and Leaves | Methanol extraction, supersonic | HPLC-UV | Not specified | |

| Phillyrin | Fruits and Leaves | Methanol extraction, supersonic | HPLC-UV | Not specified |

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Acidic Compound Isolation

The following diagram illustrates a generalized workflow for the isolation of acidic compounds from Forsythia suspensa.

References

Chemical structure and properties of Rengynic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rengynic acid, a natural compound isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has demonstrated notable antiviral properties, particularly against the Respiratory Syncytial Virus (RSV)[1]. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, drawing from available scientific literature and chemical databases. The document is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Chemical Structure and Identification

This compound is classified as a ketone and an acid[2]. Its molecular formula is C8H14O4, and it has a molecular weight of 174.2 g/mol [3].

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Source |

| CAS Number | 517883-38-4 | [3][4] |

| Molecular Formula | C8H14O4 | |

| Molecular Weight | 174.2 g/mol | |

| Purity | ≥98% (Commercially available) | |

| Initial Source | Forsythia suspensa (Thunb.) Vahl |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in the readily available literature. However, based on its structure and the presence of both a carboxylic acid and a ketone group, it is expected to be a polar molecule.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Notes |

| Physical State | Solid (Powder form available commercially) | |

| Solubility | Expected to be soluble in polar organic solvents. | Based on functional groups. |

| Storage Conditions | -20°C under an inert atmosphere. |

Biological Activity and Potential Applications

The primary reported biological activity of this compound is its potent antiviral effect against the Respiratory Syncytial Virus (RSV). RSV is a common respiratory virus that can cause serious illness, particularly in infants and older adults. The potential of this compound as a therapeutic agent warrants further investigation into its mechanism of action and efficacy in preclinical and clinical studies.

Forsythia suspensa, the natural source of this compound, has a long history of use in traditional medicine for its anti-inflammatory, antimicrobial, and diuretic properties. The plant contains a wide array of bioactive compounds, including lignans, phenylethanoid glycosides, and terpenoids, which contribute to its therapeutic effects.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are described in the scientific literature. A general workflow for the isolation of natural products from Forsythia suspensa is outlined below.

Workflow for Isolation of Compounds from Forsythia suspensa

References

Unveiling the Antiviral Arsenal of Forsythia suspensa: A Technical Guide to its Bioactive Extracts

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral properties of extracts derived from Forsythia suspensa, a plant with a long history in traditional medicine. This document is intended for researchers, scientists, and drug development professionals interested in the scientific basis for the antiviral effects of F. suspensa and its potential for the development of novel therapeutic agents.

Executive Summary

Forsythia suspensa Vahl, a deciduous shrub native to Asia, has been a cornerstone of traditional Chinese medicine for centuries, primarily used for its anti-inflammatory and detoxifying properties. Modern pharmacological research has increasingly focused on its significant antiviral activities. This guide synthesizes the current scientific evidence, detailing the active compounds, mechanisms of action, and quantitative efficacy of F. suspensa extracts against a range of viruses. The primary antiviral constituents identified are phenylethanoid glycosides, notably forsythoside A, and lignans such as phillyrin. These compounds have demonstrated inhibitory effects against various influenza A virus subtypes, respiratory syncytial virus (RSV), infectious bronchitis virus (IBV), and coronaviruses. The mechanisms of action are multifaceted, involving the inhibition of viral replication and protein synthesis, suppression of viral RNA polymerase, and modulation of host inflammatory and signaling pathways, including the NF-κB and PI3K/AKT pathways. This document provides a comprehensive overview of the experimental protocols used to elucidate these properties, presents quantitative data in a clear, comparative format, and visualizes key biological pathways and experimental workflows.

Active Compounds and Antiviral Spectrum

The antiviral efficacy of Forsythia suspensa is attributed to a rich composition of bioactive molecules. The most extensively studied are forsythoside A and phillyrin.

-

Forsythoside A: A phenylethanoid glycoside that has demonstrated potent activity against various influenza A virus subtypes.[1][2] It has also been shown to inhibit infectious bronchitis virus.[3][4]

-

Phillyrin: A lignan glycoside that exhibits broad-spectrum antiviral effects, particularly against influenza A viruses.[5] It has also been investigated for its activity against coronaviruses, including SARS-CoV-2 and HCoV-229E.

-

Other Compounds: Other lignans and phenylethanoid glycosides present in the extracts are also believed to contribute to the overall antiviral effect.

The antiviral activity of F. suspensa extracts and its purified compounds has been demonstrated against a panel of viruses, as summarized in the table below.

Table 1: Antiviral Activity of Forsythia suspensa Extracts and Active Compounds

| Virus Target | Extract/Compound | Cell Line | Assay Type | Efficacy Metric (IC50/EC50) | Reference |

| Influenza A (H1N1) | 80% Ethanol Extract | MDCK | CPE Inhibition | MIC: 1:8192 mg/mL | |

| Influenza A (H1N1) | 95% Ethanol Extract | Human Bronchial Epithelial Cells | - | IC50: 42 ± 6 µg/mL | |

| Influenza A (H1N1) | 50% Ethanol Extract | Human Bronchial Epithelial Cells | - | IC50: 117 ± 15 µg/mL | |

| Influenza A (H1N1) | Aqueous Extract | Human Bronchial Epithelial Cells | - | IC50: 232 ± 28 µg/mL | |

| Influenza A/Victoria/361/2011 (H3N2) | Phillyrin | MDCK | TCID50 | IC50: 1.6 µM | |

| Influenza A/Victoria/361/2011 (H3N2) | FS21 (90% Phillyrin) | MDCK | TCID50 | IC50: 2.1 µg/mL | |

| Respiratory Syncytial Virus (RSV) | Aqueous Extract | HEp-2 | - | IC50: 50 µg/mL | |

| Respiratory Syncytial Virus (RSV) | Active Component LC-4 | HeLa | CPE Inhibition | EC50: 2.11 µg/mL | |

| Avian Infectious Bronchitis Virus (IBV) | Forsythoside A | Chicken Embryo Kidney (CEK) | CPE Inhibition | Complete inhibition at 0.64 mM |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of the substance required to inhibit 50% of the viral activity. MIC (minimum inhibitory concentration) is the lowest concentration that prevents visible growth.

Mechanisms of Antiviral Action

The antiviral mechanisms of Forsythia suspensa extracts are complex and target multiple stages of the viral life cycle as well as host cellular responses.

-

Inhibition of Viral Replication: Both forsythoside A and phillyrin have been shown to significantly prevent the replication of influenza A virus.

-

Reduction of Viral Protein Expression: Forsythoside A has been found to reduce the expression of the influenza M1 protein, which is crucial for the budding of new virus particles, thereby limiting the spread of the virus.

-

Suppression of Viral RNA Polymerase: Mechanistic studies on phillyrin have revealed its ability to suppress influenza viral RNA polymerase, a key enzyme in the viral replication cycle.

-

Modulation of Host Signaling Pathways:

-

NF-κB Pathway: Phillyrin has been shown to exert anti-inflammatory and antiviral effects against coronaviruses by suppressing the nuclear factor kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response, which is often dysregulated during viral infections.

-

PI3K/AKT Pathway: The active components of F. suspensa leaves, including phillyrin and rosmarinic acid, are suggested to play an anti-RSV role by inhibiting the PI3K/AKT signaling pathway. This pathway is involved in cell survival and proliferation and can be hijacked by viruses to support their replication.

-

Experimental Protocols

This section details the methodologies for the extraction of active compounds and the key antiviral assays cited in this guide.

Extraction and Purification of Active Compounds

4.1.1 Ultrasound-Assisted Extraction of Phillyrin

This method is effective for extracting phillyrin from the plant material.

-

Sample Preparation: Grind the dried fruits of Forsythia suspensa into a fine powder.

-

Extraction: Mix 1 g of the plant powder with 10 mL of 20% methanol.

-

Sonication: Subject the mixture to ultrasonic irradiation for 60 minutes at 60°C.

-

Filtration and Analysis: Filter the extract and analyze the phillyrin content using High-Performance Liquid Chromatography (HPLC).

4.1.2 High-Speed Counter-Current Chromatography for Forsythoside A Purification

This technique allows for the one-step isolation and purification of forsythoside A.

-

Crude Extract Preparation: Prepare a crude extract of Forsythia suspensa fruits.

-

Solvent System: Utilize a two-phase solvent system of ethyl acetate-n-butanol-methanol-water (4:0.5:0.5:5, v/v).

-

Chromatography: Perform high-speed counter-current chromatography to separate forsythoside A.

-

Purity Analysis: Determine the purity of the isolated forsythoside A using HPLC.

Antiviral Assays

4.2.1 Tissue Culture Infective Dose (TCID50) Assay for Influenza Virus

The TCID50 assay is a method to quantify the infectious virus titer by observing the cytopathic effect (CPE) in cell culture.

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate to form a confluent monolayer.

-

Serial Dilution: Prepare ten-fold serial dilutions of the virus stock.

-

Infection: Infect the MDCK cell monolayers with the serially diluted virus.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator and observe for CPE daily for 3-5 days.

-

Endpoint Determination: The endpoint is the dilution of virus that causes CPE in 50% of the inoculated wells. The TCID50 is calculated using the Reed-Muench method.

4.2.2 Quantitative Polymerase Chain Reaction (qPCR) for Viral RNA Quantification

qPCR is a sensitive method to quantify the amount of viral RNA in a sample.

-

RNA Extraction: Isolate total RNA from virus-infected cells treated with Forsythia suspensa extract or a control.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Amplification: Perform qPCR using primers and probes specific to a viral gene (e.g., influenza M gene).

-

Quantification: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations.

4.2.3 Western Blot for Viral Protein Detection (Influenza M1 Protein)

Western blotting is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Lyse virus-infected cells (treated and untreated) to extract total protein.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the influenza M1 protein.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of M1 protein.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Forsythia suspensa components and a general experimental workflow for antiviral screening.

Caption: General workflow for antiviral screening of Forsythia suspensa extracts.

Caption: Inhibition of the NF-κB signaling pathway by Phillyrin.

Caption: Inhibition of the PI3K/AKT signaling pathway by F. suspensa compounds.

Conclusion and Future Directions

The scientific evidence strongly supports the antiviral properties of Forsythia suspensa extracts and its key bioactive compounds, forsythoside A and phillyrin. The multifaceted mechanisms of action, targeting both viral and host factors, make it a promising candidate for the development of novel antiviral therapies. Future research should focus on the synergistic effects of different compounds within the extract, the optimization of extraction and purification processes for higher yields of active components, and preclinical and clinical studies to evaluate the safety and efficacy of F. suspensa-based therapeutics in vivo. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the quest for effective treatments for viral diseases.

References

- 1. brainvta.tech [brainvta.tech]

- 2. [Effect of an active component from Forsythia suspensa (Thunb.) Vahl against respiratory syncytial virus in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology [mdpi.com]

- 4. cdn.who.int [cdn.who.int]

- 5. tandfonline.com [tandfonline.com]

Rengynic Acid: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rengynic acid, a naturally occurring compound isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a primary focus on its antiviral properties against Respiratory Syncytial Virus (RSV). This document collates the available scientific information, presenting detailed experimental methodologies, quantitative data where accessible, and visual representations of associated workflows to support further research and development efforts. While current literature predominantly highlights its anti-RSV activity, this guide also addresses the apparent lack of extensive research into other potential biological effects, such as anti-inflammatory, anti-cancer, and metabolic activities, thereby identifying critical areas for future investigation.

Introduction

This compound, also known by its Chinese name 连翘酸 (Liánqiào suān), is a cyclohexanyl acetic acid derivative first isolated and named in 2002.[1] Its discovery stemmed from the systematic investigation of the bioactive constituents of Forsythia suspensa, a plant with a long history of use in traditional medicine for treating inflammatory and infectious diseases.[2][3] The initial and most significant biological activity attributed to this compound is its potent in vitro antiviral effect against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2]

This guide aims to provide a detailed technical resource for researchers by:

-

Presenting the known biological activities of this compound in a structured format.

-

Detailing the experimental protocols used to assess these activities.

-

Visually representing experimental workflows and logical relationships using standardized diagrams.

-

Identifying knowledge gaps to guide future research endeavors.

Antiviral Activity against Respiratory Syncytial Virus (RSV)

The primary reported biological activity of this compound is its inhibitory effect on RSV. The foundational research in this area established its potential as an anti-RSV agent through in vitro studies.

Quantitative Data

Currently, publicly accessible scientific literature does not provide specific quantitative data such as IC50 or EC50 values for the anti-RSV activity of this compound. The original study describing its discovery and antiviral effect primarily relied on qualitative assessment of the inhibition of the virus-induced cytopathic effect (CPE) in cell culture.

Table 1: Summary of Anti-RSV Activity Data for this compound

| Parameter | Value | Cell Line | Assay Method | Source |

| Antiviral Effect | Potent | Not Specified | Cell Morphology (CPE Inhibition) |

Further research is required to quantify the anti-RSV potency of this compound through dose-response studies and determine key pharmacological parameters.

Experimental Protocol: In Vitro Anti-RSV Activity Screening (Based on available information)

The seminal study on this compound's anti-RSV effect utilized a cell-based assay to observe the inhibition of viral cytopathic effect. The general workflow for such an experiment is outlined below.

Experimental Workflow for CPE Inhibition Assay

Caption: Workflow for assessing antiviral activity via CPE inhibition.

Methodology:

-

Cell Culture: A suitable host cell line for RSV propagation, such as HEp-2 or A549 cells, is seeded in 96-well microtiter plates and incubated to form a confluent monolayer.

-

Virus Inoculation: The cell monolayers are infected with a standardized titer of Respiratory Syncytial Virus.

-

Compound Treatment: Immediately following infection, various concentrations of this compound (solubilized in a suitable solvent like DMSO and diluted in culture medium) are added to the wells. Control wells include virus-only (positive control for CPE) and cells-only (negative control).

-

Incubation: The plates are incubated for a period sufficient for the virus to induce a visible cytopathic effect in the control wells (typically 3-5 days).

-

Observation and Scoring: The cell monolayers are observed daily under an inverted microscope to assess the extent of CPE, which is characterized by cell rounding, detachment, and syncytia formation. The inhibitory effect of this compound is determined by the reduction in CPE compared to the virus-only control wells.

Screening for Other Biological Activities

Despite the initial report of its anti-RSV potential, a comprehensive screening of this compound for other biological activities appears to be largely absent from the published scientific literature. The following sections outline the current knowledge status and suggest avenues for future research.

Anti-inflammatory Activity

Forsythia suspensa, the natural source of this compound, is traditionally used for its anti-inflammatory properties. However, there is currently no specific data available on the anti-inflammatory effects of isolated this compound.

Proposed Screening Workflow for Anti-inflammatory Activity

Caption: Proposed workflow for screening anti-inflammatory activity.

Anti-cancer Activity

There is no available scientific literature reporting on the screening of this compound for anti-cancer activity. Future research could involve cytotoxicity screening against a panel of human cancer cell lines.

Metabolic Effects

The effects of this compound on metabolic pathways have not been investigated. Studies could be designed to explore its impact on key metabolic processes such as glucose uptake, lipid accumulation, and relevant signaling pathways (e.g., AMPK, insulin signaling).

Signaling Pathways and Mechanism of Action

The mechanism of action for this compound's anti-RSV activity has not been elucidated. To understand how it inhibits RSV, further studies are necessary.

Logical Flow for Investigating the Antiviral Mechanism of Action

Caption: Investigating the antiviral mechanism of this compound.

Conclusion and Future Directions

This compound is a natural product with a confirmed, albeit qualitatively described, potent antiviral activity against Respiratory Syncytial Virus. This presents a promising starting point for the development of a novel anti-RSV therapeutic. However, the lack of comprehensive quantitative data, detailed mechanistic studies, and broader biological activity screening represents a significant knowledge gap.

Future research should prioritize:

-

Quantitative analysis of the anti-RSV activity of this compound to determine IC50 and CC50 values.

-

Mechanism of action studies to identify the specific stage of the RSV lifecycle inhibited by the compound.

-

Broad-spectrum screening to evaluate its potential anti-inflammatory, anti-cancer, and metabolic effects.

-

In vivo studies to assess the efficacy and safety of this compound in animal models of RSV infection.

This technical guide serves as a foundational document to stimulate and guide these future research endeavors, which are crucial for unlocking the full therapeutic potential of this compound.

References

- 1. A New Compound from Forsythia suspensa (Thunb.) Vahl with Antiviral Effect on RSV | Semantic Scholar [semanticscholar.org]

- 2. A new compound from Forsythia suspensa (Thunb.) Vahl with antiviral effect on RSV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated Metabolomics and Network Pharmacology to Reveal the Mechanisms of Forsythia suspensa Extract Against Respiratory Syncytial Virus [mdpi.com]

In Vitro Antiviral Efficacy of Forsythiaside Against Respiratory Syncytial Virus (RSV): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the in vitro antiviral properties of Forsythiaside, a primary active phenylethanoid glycoside isolated from the fruit of Forsythia suspensa, against Respiratory Syncytial Virus (RSV). The data and methodologies presented are synthesized from peer-reviewed research to support further investigation and drug development initiatives.

Executive Summary

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly, with limited effective therapeutic options. Emerging research has identified Forsythiaside (also known as Forsythiaside A) as a potent inhibitor of RSV replication in vitro. Studies demonstrate that Forsythiaside exerts its antiviral effects through multiple mechanisms, including the inhibition of viral attachment and replication, and the modulation of host inflammatory responses by targeting the NF-κB signaling pathway. This guide consolidates the key quantitative data, experimental protocols, and mechanistic pathways associated with Forsythiaside's anti-RSV activity.

Quantitative Antiviral and Cytotoxicity Data

The antiviral efficacy and cytotoxicity of Forsythiaside have been quantitatively assessed in cell culture models, primarily using human epithelial type 2 (HEp-2) cells. The key parameters are the 50% inhibitory concentration (IC50), which measures antiviral potency, and the 50% cytotoxic concentration (CC50), which assesses safety. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.

Table 1: In Vitro Efficacy and Cytotoxicity of Forsythiaside against RSV

| Compound | Cell Line | Virus Strain | Assay Method | IC50 (μg/mL) | CC50 (μg/mL) | Selectivity Index (SI) | Reference |

| Forsythiaside | HEp-2 | RSV Long | Plaque Reduction Assay | 8.08 | 254.3 | 31.47 | |

| Forsythiaside | HEp-2 | N/A | MTT Assay | N/A | 254.3 | N/A |

Core Experimental Protocols

The following sections detail the methodologies employed to evaluate the anti-RSV activity of Forsythiaside in vitro.

Cell and Virus Culture

-

Cell Line: Human epithelial type 2 (HEp-2) cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM).

-

Culture Conditions: The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Virus Propagation: The Long strain of RSV is propagated in HEp-2 cells. Viral titers are determined using a plaque assay and expressed as plaque-forming units per milliliter (PFU/mL).

Cytotoxicity Assay (MTT Assay)

The potential toxicity of Forsythiaside on the host cells is determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

-

Cell Seeding: HEp-2 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Forsythiaside. A control group receives medium without the compound.

-

Incubation: The plates are incubated for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The CC50 value is calculated from the dose-response curve.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication.

-

Cell Monolayer: HEp-2 cells are grown to confluence in 6-well or 12-well plates.

-

Infection: The cell monolayers are infected with a standardized amount of RSV (e.g., 100 PFU per well).

-

Treatment: After a 1-hour adsorption period, the virus inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing 1% methylcellulose) mixed with various concentrations of Forsythiaside.

-

Incubation: Plates are incubated for 4-5 days at 37°C to allow for plaque formation.

-

Staining: The overlay is removed, and the cell monolayer is fixed (e.g., with methanol) and stained with a solution like 1% crystal violet.

-

Quantification: The visible plaques are counted, and the percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value is determined from this data.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the effect of Forsythiaside on the transcription of viral genes (e.g., RSV-G) and host genes (e.g., pro-inflammatory cytokines).

-

Experiment Setup: HEp-2 cells are infected with RSV and treated with Forsythiaside as described previously.

-

RNA Extraction: At designated time points post-infection, total RNA is extracted from the cells using a commercial kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is used as a template for real-time PCR with specific primers for the target genes (e.g., RSV-G, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method.

Western Blot Analysis

This technique is used to assess the impact of Forsythiaside on the expression levels of specific viral and host proteins, particularly those in signaling pathways like NF-κB.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: The separated proteins are transferred to a PVDF membrane.

-

Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, total p65, total IκBα, β-actin).

-

Secondary Antibody & Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanistic Pathways and Visualizations

Forsythiaside's antiviral activity is attributed to its ability to interfere with the viral lifecycle and modulate the host's innate immune response.

Experimental Workflow for Antiviral Assessment

The general workflow for evaluating the in vitro anti-RSV potential of a compound like Forsythiaside involves a multi-step process, from initial toxicity screening to detailed mechanistic studies.

Caption: General workflow for in vitro evaluation of Forsythiaside's anti-RSV activity.

Inhibition of the NF-κB Signaling Pathway

A key mechanism of Forsythiaside is the suppression of the pro-inflammatory NF-κB pathway, which is typically activated by RSV infection. By inhibiting this pathway, Forsythiaside reduces the expression of inflammatory cytokines, mitigating virus-induced cellular damage.

Rengynic Acid: Unveiling the Therapeutic Potential of a Forsythia-Derived Compound

For Immediate Release

Shanghai, China – November 25, 2025 – Initial investigations into Rengynic acid, a natural compound isolated from the seeds of Forsythia suspensa, have revealed its potential as an antiviral agent, specifically against the Respiratory Syncytial Virus (RSV). However, a comprehensive analysis of publicly available scientific literature indicates a significant gap in the in-depth research required to fully characterize its therapeutic applications. While preliminary studies confirm its existence and basic antiviral properties, crucial quantitative data, detailed experimental methodologies, and an understanding of its mechanism of action remain largely unexplored.

A Promising but Understudied Antiviral Candidate

This compound, chemically identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, has been the subject of limited scientific inquiry. A foundational study successfully isolated the compound and demonstrated its ability to counteract the cytopathic effects of RSV in in vitro cell cultures. This initial finding positions this compound as a molecule of interest in the ongoing search for effective antiviral therapies.

Despite this promising start, the scientific community has yet to publish further research that would be essential for its development as a therapeutic agent. Key missing elements include:

-

Quantitative Efficacy Data: There is a lack of publicly available data quantifying the potency of this compound's antiviral activity. Metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) are fundamental for comparing its efficacy against other antiviral compounds and for determining potential therapeutic dosages.

-

Detailed Experimental Protocols: The precise methodologies used to assess the antiviral activity of this compound have not been detailed in the available literature. This includes specifics on the cell lines used, virus strains, incubation times, and the assays employed for measuring viral inhibition. Such information is critical for the replication and validation of research findings.

-

Mechanism of Action: The biochemical pathways through which this compound exerts its antiviral effects are currently unknown. Understanding its mechanism of action, including any targeted viral or host cell signaling pathways, is a prerequisite for rational drug design and for predicting potential side effects.

The Path Forward: A Call for Further Research

The preliminary discovery of this compound's anti-RSV activity serves as a compelling starting point for more extensive investigation. To build upon this initial finding, the following areas of research are paramount:

-

Comprehensive In Vitro Studies: A battery of in vitro assays is needed to rigorously quantify the antiviral efficacy of this compound against various strains of RSV and other respiratory viruses. These studies should aim to establish a clear dose-response relationship.

-

Elucidation of the Mechanism of Action: Research should be directed towards identifying the molecular targets of this compound. This could involve studies on its interaction with viral proteins, its effect on viral entry and replication processes, and its modulation of host immune responses.

-

In Vivo Efficacy and Safety Studies: Following promising in vitro results, preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Chemical Synthesis and Analogue Development: The development of a scalable synthetic route for this compound would facilitate further research and the exploration of more potent and selective analogues.

Visualizing the Research Gap

The current state of knowledge regarding this compound's therapeutic potential can be visualized as an initial step in a much larger workflow.

Conclusion

This compound presents an intriguing, yet largely untapped, opportunity in the field of antiviral drug discovery. The initial report of its activity against RSV is a clarion call for the scientific community to undertake the necessary in-depth studies to validate and characterize its therapeutic potential. Without further, more detailed research, a comprehensive technical guide on the therapeutic applications of this compound cannot be compiled. The journey from a promising natural product to a clinically approved therapeutic is long and requires a foundation of robust scientific evidence that, for this compound, is yet to be built.

Preliminary Studies on Rengynic Acid: An Uncharted Territory

Researchers, scientists, and drug development professionals are advised that preliminary studies detailing the mechanism of action, signaling pathways, and quantitative data for Rengynic acid are not available in the public domain based on a comprehensive search of scientific literature.

Efforts to compile an in-depth technical guide or whitepaper on the core mechanism of action of this compound have been unsuccessful due to a lack of published research. Searches for "this compound mechanism of action," "this compound signaling pathway," "this compound experimental protocols," and "this compound quantitative data" did not yield any relevant scientific studies.

The available information is limited to listings by chemical suppliers, which provide basic chemical identifiers such as CAS numbers, molecular formulas, and molecular weights. However, these sources do not offer any biological or pharmacological data.

It is possible that "this compound" may be a novel or proprietary compound with research findings that have not yet been publicly disclosed. Alternatively, it may be a less common name for a known compound, or a typographical error in the query.

Extensive research is available for a similarly named compound, Retinoic acid , which is a well-studied metabolite of vitamin A involved in a multitude of cellular processes. Retinoic acid's mechanism of action primarily involves its binding to nuclear receptors (Retinoic Acid Receptors - RARs and Retinoid X Receptors - RXRs) to regulate gene transcription. This signaling pathway is crucial in cellular differentiation, proliferation, and apoptosis.

Given the absence of data on this compound, it is impossible to provide the requested data presentation, experimental protocols, or visualizations of its signaling pathways. Researchers interested in this specific compound may need to conduct foundational in-vitro and in-vivo studies to elucidate its pharmacological properties. We recommend verifying the compound's name and searching for any internal or unpublished data that may be available within your organization.

Rengynic Acid: A Review of Existing Research and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rengynic acid, a novel natural product isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has emerged as a compound of interest due to its potential antiviral properties.[1][2] This technical guide provides a comprehensive review of the currently available scientific literature on this compound, including its discovery, chemical properties, and reported biological activity. It also delves into the broader pharmacological context of Forsythia suspensa, a plant with a long history in traditional medicine for treating inflammatory and infectious diseases.[1][2]

While research on this compound is still in its nascent stages, this document aims to consolidate the existing knowledge to aid researchers, scientists, and drug development professionals in their understanding of this compound and to highlight areas for future investigation. It is important to note that the available literature on this compound is limited, with in-depth experimental protocols and detailed mechanistic studies yet to be widely published.

Discovery and Chemical Properties

This compound was first identified as a new chemical entity isolated from the seeds of Forsythia suspensa.[1] Its structure was elucidated using spectroscopic methods (IR, MS, 1H-NMR, 13C-NMR) and it was trivially named this compound. The chemical structure is 2-(1,4-dihydroxy cyclohexanyl)-acetic acid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(1,4-dihydroxycyclohexyl)acetic acid |

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

| CAS Number | 517883-38-4 |

Biological Activity and Existing Research

The primary biological activity reported for this compound is its antiviral effect against the Respiratory Syncytial Virus (RSV). A study by Zhang et al. (2002) first described this potent antiviral activity in vitro, as assessed by cell morphology methods.

In a related study, an active component designated as "LC-4," also isolated from Forsythia suspensa, demonstrated significant anti-RSV activity. While it is not definitively confirmed that LC-4 is identical to this compound, the findings provide valuable quantitative data and a glimpse into the potential efficacy of compounds from this plant against RSV.

Table 2: In Vitro Anti-RSV Activity of LC-4 from Forsythia suspensa

| Parameter | Value |

| Medium Cytotoxicity (CC50) | 25.4 µg/mL |

| Medium Effective Concentration (EC50) | 2.11 µg/mL |

| Therapeutic Index (TI) | 12.04 |

Data from a study on the active component LC-4, which may or may not be this compound.

The study on LC-4 also indicated that the compound exhibited a significant inhibitory effect on RSV replication when added at various time points (2, 4, 6, and 8 hours) after infection. Furthermore, pre-treatment of cells with LC-4 at concentrations between 3.91 µg/mL and 31.25 µg/mL, two hours before infection, resulted in a significant reduction in the cytopathic effect caused by the virus.

Experimental Protocols

Detailed experimental protocols for the anti-RSV testing of this compound are not available in the public domain. However, based on the abstract concerning the active component LC-4, the following methodologies were employed:

-

Extraction and Isolation: Hot water extraction from Forsythia suspensa, followed by ethanol precipitation and purification using macroporous adsorptive resins column chromatography.

-

Cytotoxicity Assay: The Neutral Red assay was used to determine the cytotoxicity of the compound on Hela cells.

-

Antiviral Activity Assay: The cytopathic effect (CPE) inhibition assay was utilized to evaluate the antiviral efficacy of the compound against RSV in Hela cells. Ribavirin was used as a positive control.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the signaling pathways modulated by this compound in its antiviral activity against RSV have not been elucidated in the available literature. Research on other constituents of Forsythia suspensa leaves, such as phillyrin and rosmarinic acid, suggests that the anti-RSV effects of compounds from this plant may involve the inhibition of the PI3K/AKT signaling pathway. This provides a potential avenue for future investigation into the mechanistic underpinnings of this compound's effects.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of natural products for antiviral activity, based on the methodologies described for the LC-4 component from Forsythia suspensa.

References

Rengynic Acid: A Technical Guide to Solubility and Stability Studies for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative data on the solubility and stability of Rengynic acid is limited. This guide provides a comprehensive framework based on established principles and methodologies for the physicochemical characterization of organic acids in a drug development context. The experimental protocols and data tables presented herein are illustrative templates and should be adapted and validated specifically for this compound.

Introduction

This compound, a compound isolated from Forsythia suspensa, has demonstrated potential antiviral activity, notably against the Respiratory Syncytial Virus (RSV). As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide outlines a systematic approach to investigating the solubility and stability of this compound, crucial steps in its journey from a promising compound to a viable drug candidate.

Solubility Studies

Determining the solubility of this compound in various solvents is a critical initial step in formulation development. This data informs the selection of appropriate solvent systems for pre-clinical and clinical formulations and is essential for developing purification and analytical methods.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents at different temperatures.

Materials:

-

This compound (purity ≥98%)

-

Solvents: Purified water, methanol, ethanol, dimethyl sulfoxide (DMSO), and other relevant solvents.

-

Shaking incubator or orbital shaker with temperature control.

-

Centrifuge.

-

Validated analytical method for quantification (e.g., HPLC-UV).

Methodology:

-

An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

The vials are placed in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C) and agitated until equilibrium is reached (typically 24-48 hours).

-

The resulting saturated solutions are centrifuged to pellet the undissolved solid.

-

An aliquot of the supernatant is carefully removed, diluted with an appropriate solvent, and analyzed using a validated analytical method to determine the concentration of dissolved this compound.

-

The experiment is performed in triplicate for each solvent and temperature.

Data Presentation: this compound Solubility

The following table serves as a template for presenting the solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | Data to be determined | Data to be determined |

| Purified Water | 37 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

Stability Studies

Stability testing is crucial to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify degradation pathways and develop a stability-indicating analytical method.

Methodology:

-

Acid Hydrolysis: this compound solution is exposed to 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: this compound solution is exposed to 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: this compound solution is treated with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Solid this compound is exposed to dry heat (e.g., 80°C) in a stability chamber.

-

Photostability: Solid this compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Data Presentation: this compound Forced Degradation

The results of the forced degradation studies can be summarized as follows:

| Stress Condition | Duration | This compound Remaining (%) | No. of Degradation Products | Observations |

| 0.1 N HCl, 60°C | e.g., 24h | Data to be determined | Data to be determined | e.g., Color change |

| 0.1 N NaOH, RT | e.g., 8h | Data to be determined | Data to be determined | e.g., No change |

| 3% H₂O₂, RT | e.g., 24h | Data to be determined | Data to be determined | e.g., Gas evolution |

| Dry Heat, 80°C | e.g., 48h | Data to be determined | Data to be determined | e.g., Discoloration |

| Photostability (Solid) | ICH Q1B | Data to be determined | Data to be determined | e.g., No change |

| Photostability (Solution) | ICH Q1B | Data to be determined | Data to be determined | e.g., Precipitation |

Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop and validate a reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of accurately quantifying this compound in the presence of its degradation products.

Chromatographic Conditions (Illustrative Example):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined based on the UV spectrum of this compound.

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Validation Parameters (as per ICH Q2(R1) guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Antiviral Mechanism and Signaling Pathways

This compound has been reported to have antiviral effects on Respiratory Syncytial Virus (RSV). Understanding the mechanism of action is crucial for its development. RSV infection is known to activate several host signaling pathways, which are potential targets for antiviral therapies.

RSV Infection and Host Cell Signaling

RSV, a negative-sense single-stranded RNA virus, primarily infects the airway epithelial cells. The host's innate immune system recognizes viral components, leading to the activation of signaling cascades that result in the production of interferons and other pro-inflammatory cytokines. A key pathway implicated in the host response to RSV is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: General workflow of RSV infection in a host epithelial cell.

NF-κB Signaling Pathway in RSV Infection

The activation of the NF-κB pathway is a central event in the inflammatory response to RSV infection. It is a potential target for antiviral drugs aiming to modulate this response.

Caption: Simplified NF-κB signaling pathway activated during RSV infection.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide provides a roadmap for researchers to conduct these critical studies. The outlined experimental protocols and data presentation formats offer a standardized approach to generating the robust physicochemical data package required for regulatory submissions and to inform all stages of drug development, from formulation to clinical trials. While specific data for this compound is yet to be widely published, the methodologies described here, coupled with an understanding of its potential antiviral mechanism, will pave the way for its systematic evaluation.

Phytochemical Screening of Forsythia suspensa: A Technical Guide to Unveiling Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythia suspensa (Thunb.) Vahl, a plant with a long history in traditional medicine, particularly in Asia, is a rich source of bioactive phytochemicals.[1] Its fruits, known as Lianqiao, are officially listed in the Chinese Pharmacopoeia for their heat-clearing and detoxifying properties.[1] Modern pharmacological research has unveiled a broad spectrum of activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral effects, making it a compelling subject for the discovery of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the phytochemical screening of Forsythia suspensa, focusing on the identification of novel compounds, detailed experimental protocols, and the elucidation of their mechanisms of action through key signaling pathways.

Novel Bioactive Compounds from Forsythia suspensa

Phytochemical investigations of Forsythia suspensa have led to the isolation and identification of a diverse array of natural products. The primary classes of compounds include lignans, phenylethanoid glycosides, flavonoids, and triterpenoids. Recent studies have continued to uncover novel molecules within these classes, some of which exhibit significant biological activities.

Newly Identified Lignans

Lignans are a major class of bioactive constituents in Forsythia suspensa. Recent research has expanded the family of known lignans with the discovery of several novel structures, including forsythialanside E, a new lignan glycoside.

Novel Phenylethanoid Glycosides

Phenylethanoid glycosides are another characteristic group of active compounds in this plant. Ongoing research continues to reveal new derivatives with potential therapeutic applications.

The biological activities of various compounds from Forsythia suspensa have been quantified, providing valuable data for drug development. The following table summarizes some of the reported inhibitory concentrations (IC50) and extraction yields.

| Compound/Extract | Bioactivity | IC50 Value | Plant Part | Extraction Method | Reference |

| (-)-Matairesinol | Allelopathic (Cress Root Inhibition) | 2.2 mM | Leaves | Not Specified | [2] |

| (-)-Arctigenin | Allelopathic (Cress Root Inhibition) | 1.3 mM | Leaves | Not Specified | [2] |

| Leaf Extract | Allelopathic (Cress Root Inhibition) | 91.5 mg/mL | Leaves | Not Specified | |

| Leaf Extract | Allelopathic (Cress Hypocotyl Inhibition) | 40.1 mg/mL | Leaves | Not Specified |

| Compound | Extraction Yield (%) | Plant Part | Extraction Method | Reference |

| Phillyrin | 1.68 ± 0.16 | Leaves | Chitosan-Assisted | |

| Forsythoside A | 3.23 ± 0.27 | Leaves | Chitosan-Assisted | |

| Phillyrin | Not Specified | Leaves | Not Specified | |

| Forsythoside A | Not Specified | Leaves | Not Specified | |

| Forsythoside A | 11.80 ± 0.141 | Leaves | β-Cyclodextrin-Assisted | |

| Phillyrin | 5.49 ± 0.078 | Leaves | β-Cyclodextrin-Assisted | |

| Phillygenol | 0.319 ± 0.004 | Leaves | β-Cyclodextrin-Assisted |

Experimental Protocols

A systematic approach is crucial for the successful isolation and identification of novel compounds from Forsythia suspensa. The following sections detail the key experimental methodologies.

Plant Material Collection and Preparation

-

Collection: The fruits of Forsythia suspensa should be collected at the appropriate stage of maturity. The plant material should be identified by a qualified botanist, and a voucher specimen should be deposited in a recognized herbarium.

-

Preparation: The collected plant material is air-dried in the shade and then ground into a coarse powder using a mechanical grinder.

Extraction of Bioactive Compounds

The choice of extraction method and solvent is critical for maximizing the yield of target compounds.

Methanol Reflux Extraction:

-

Place the powdered plant material in a round-bottom flask.

-

Add methanol to the flask, ensuring the plant material is fully submerged. A common solvent-to-material ratio is 10:1 (v/w).

-

Set up a reflux apparatus and heat the mixture to the boiling point of methanol.

-

Maintain the reflux for a specified period, typically 2-3 hours.

-

Allow the mixture to cool, and then filter the extract through filter paper.

-

Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Chitosan-Assisted Extraction:

-

Prepare a chitosan solution of the desired concentration.

-

Mix the powdered plant material with the chitosan solution.

-

Perform heat-reflux extraction under optimized conditions (e.g., specific solid-to-liquid ratio, temperature, and duration).

-

After extraction, separate the crude extract from the solid residue by vacuum filtration.

-

Cool the filtrate to room temperature and filter it again through a 0.45 μm membrane.

Fractionation of the Crude Extract

The crude extract is a complex mixture of compounds that needs to be fractionated to simplify the subsequent isolation process.

Liquid-Liquid Partitioning:

-

Suspend the crude methanol extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Collect each solvent fraction separately.

-

Evaporate the solvent from each fraction under reduced pressure to obtain the respective fractions.

Isolation and Purification of Novel Compounds

Column chromatography is a fundamental technique for the isolation of pure compounds from the fractions.

Silica Gel Column Chromatography:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing.

-

Sample Loading: Dissolve the fraction to be purified in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of gradually increasing polarity (gradient elution). This can be a mixture of solvents such as n-hexane and ethyl acetate, with the proportion of the more polar solvent being increased over time.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). Combine the fractions containing the same compound.

-

Further Purification: The isolated compounds may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve high purity.

Centrifugal Partition Chromatography (CPC):

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of samples.

-

Solvent System Selection: A suitable biphasic solvent system is chosen (e.g., ethyl acetate-n-butanol-methanol-water).

-

Column Preparation: The CPC column is filled with the stationary phase.

-

Equilibration: The mobile phase is then pumped through the column until hydrodynamic equilibrium is reached.

-

Sample Injection: The sample, dissolved in a mixture of the stationary and mobile phases, is injected into the column.

-

Elution and Fraction Collection: The mobile phase is pumped through the rotating column, and the eluate is collected in fractions.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

Signaling Pathways and Mechanisms of Action

Several novel compounds from Forsythia suspensa have been shown to exert their biological effects by modulating specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Phillygenin and the TLR4/MyD88/NF-κB Signaling Pathway

Phillygenin, a lignan found in Forsythia suspensa, has demonstrated anti-inflammatory properties. Its mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, initiating a downstream signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Phillygenin can inhibit this pathway, thereby reducing the production of these inflammatory mediators.

Caption: Phillygenin inhibits the TLR4 signaling pathway.

Forsythiaside A and the TLR7 Signaling Pathway

Forsythiaside A, a prominent phenylethanoid glycoside in Forsythia suspensa, has been shown to possess antiviral activity, particularly against influenza A virus. Its mechanism involves the modulation of the Toll-like receptor 7 (TLR7) signaling pathway. TLR7 is an endosomal receptor that recognizes single-stranded viral RNA. Upon recognition, it triggers a MyD88-dependent signaling cascade, leading to the activation of NF-κB and the production of pro-inflammatory cytokines and type I interferons, which are crucial for the antiviral response. Forsythiaside A can modulate this pathway, thereby affecting the host's immune response to viral infection.

References

- 1. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique | PLOS One [journals.plos.org]

- 2. Isolation and Identification of Allelopathic Substances from Forsythia suspensa Leaves, and Their Metabolism and Activity - PMC [pmc.ncbi.nlm.nih.gov]

Rengynic Acid: A Potential Lead Compound for Antiviral Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction